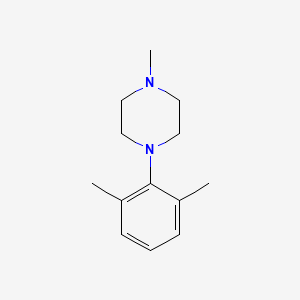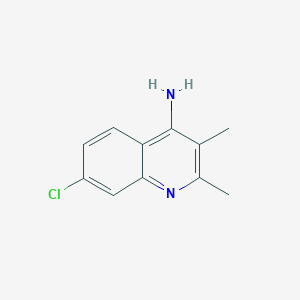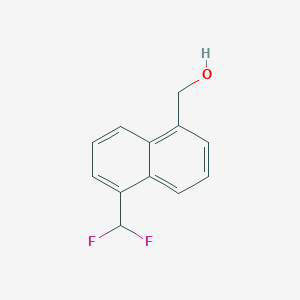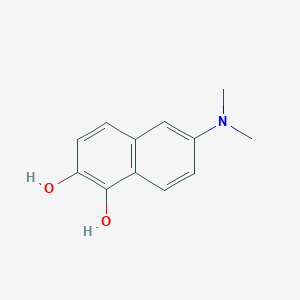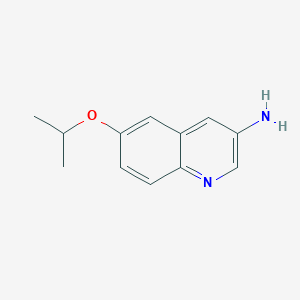
6-Isopropoxyquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of an isopropoxy group at the 6th position and an amino group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxyquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often include the use of a Lewis acid catalyst and heating to promote cyclization and formation of the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Isopropoxyquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 6-Isopropoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as ATP synthase, which is crucial for energy production in cells. This inhibition can lead to the disruption of cellular processes and has been exploited in the development of antimicrobial and anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminoisoquinoline: Similar in structure but lacks the isopropoxy group.
N-(2-Arylethyl)quinolin-3-amines: These compounds have variations in the substituents on the quinoline ring and exhibit different biological activities
Uniqueness
6-Isopropoxyquinolin-3-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
6-propan-2-yloxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-3-4-12-9(6-11)5-10(13)7-14-12/h3-8H,13H2,1-2H3 |
Clé InChI |
LQFFIJXNWMZGRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=CC(=CN=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


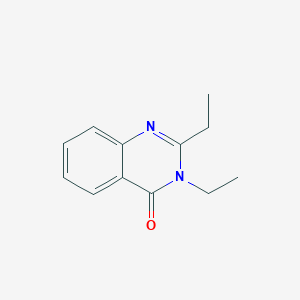
![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)

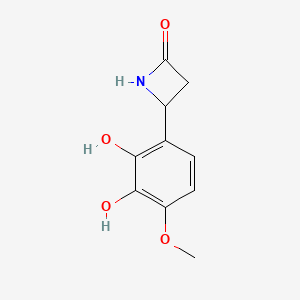

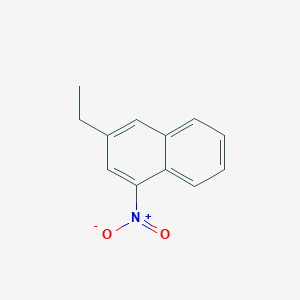
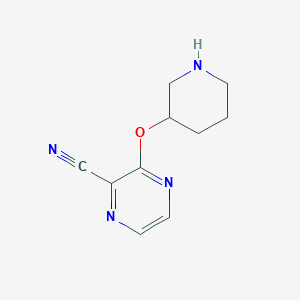
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
